molecular formula C6H10N4 B2893827 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine CAS No. 3400-06-4

4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine

Cat. No.: B2893827
CAS No.: 3400-06-4
M. Wt: 138.174
InChI Key: DFQBCKHWANUWHF-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine is a heterocyclic compound that features a benzene ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of aniline derivatives with nitrous acid to form diazonium salts, which then undergo cyclization to yield the triazole ring. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases, leading to altered cellular signaling pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine is unique due to its triazole ring, which imparts distinct electronic properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be as effective .

Properties

IUPAC Name

4,5,6,7-tetrahydrobenzotriazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-10-6-4-2-1-3-5(6)8-9-10/h1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQBCKHWANUWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=NN2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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